molecular formula C9H10N6O2 B2394740 6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide CAS No. 2034634-59-6

6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide

Cat. No.: B2394740
CAS No.: 2034634-59-6
M. Wt: 234.219
InChI Key: OBKHQVQQIPYBJR-UHFFFAOYSA-N
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Description

6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide is a heterocyclic compound that contains both triazole and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The presence of the triazole ring is particularly significant due to its ability to interact with various biological targets through hydrogen bonding and dipole interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide typically involves the formation of the triazole ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of ethyl 2-ethoxy-2-iminoacetate hydrochloride with acyl hydrazides to form the triazole ring . This intermediate is then reacted with a pyrimidine derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these reactions include hydrazine, ethyl acetate, and various catalysts to facilitate the formation of the triazole and pyrimidine rings .

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sodium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the triazole or pyrimidine rings .

Scientific Research Applications

6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. For example, it can inhibit enzymes involved in inflammatory pathways or interact with proteins that regulate cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide apart is its unique combination of the triazole and pyrimidine rings, which provides a distinct set of biological activities. This dual-ring structure allows it to interact with a broader range of biological targets, making it a versatile compound in pharmaceutical research .

Properties

IUPAC Name

6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O2/c1-2-17-7-3-6(10-4-11-7)8(16)14-9-12-5-13-15-9/h3-5H,2H2,1H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKHQVQQIPYBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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